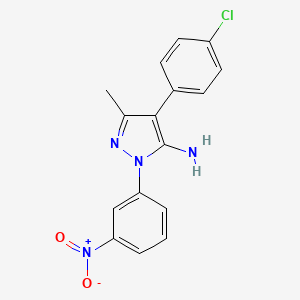
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
概要
説明
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine is a heterocyclic compound that features a pyrazole ring substituted with chlorophenyl, methyl, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. For instance, the synthesis might begin with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate can then undergo cyclization with 3-nitroacetophenone in the presence of a base to form the pyrazole ring. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
科学的研究の応用
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
- 4-(4-chlorophenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ylamine
- 4-(4-bromophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups can enhance its reactivity and potential for forming diverse derivatives with unique applications.
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-15(11-5-7-12(17)8-6-11)16(18)20(19-10)13-3-2-4-14(9-13)21(22)23/h2-9H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAWXABFTUGUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171322 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321385-91-5 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321385-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dichlorobenzenesulfonyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B3035351.png)
![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B3035352.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035354.png)
![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)

![1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3035360.png)
![5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035361.png)
![4-[(2,6-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035362.png)


![(3S,3aR,6aS)-2-benzyl-5-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035366.png)
![3-chloro-N-[[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3035369.png)
![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)
